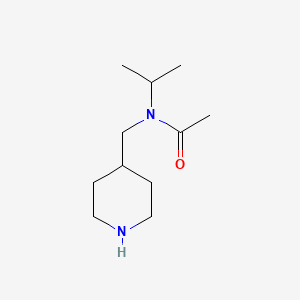

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide

CAS No.:

Cat. No.: VC15846811

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O |

|---|---|

| Molecular Weight | 198.31 g/mol |

| IUPAC Name | N-(piperidin-4-ylmethyl)-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-4-6-12-7-5-11/h9,11-12H,4-8H2,1-3H3 |

| Standard InChI Key | KSVAVWBGLBSJOS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(CC1CCNCC1)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide comprises a six-membered piperidine ring substituted at the 4-position with a methylacetamide group and an isopropyl moiety. The piperidine ring contributes to the compound’s basicity, while the acetamide and isopropyl groups enhance its solubility in organic solvents and potential for hydrogen bonding .

The molecular formula is deduced as C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol, based on structural analysis of analogous piperidine derivatives . While the exact CAS registry number remains unspecified in available literature, its structural analogs, such as N-(piperidin-4-ylmethyl)acetamide (CAS 71207-33-5), highlight the importance of the piperidine-acetamide backbone in pharmacological applications .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| Solubility | Miscible in polar solvents |

| Boiling Point | Not reported |

| Stability | Stable under inert conditions |

These properties underscore its suitability for synthetic modifications and biological testing.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Isopropyl-N-piperidin-4-ylmethyl-acetamide typically involves a two-step process:

-

Formation of the Piperidine Intermediate: Piperidin-4-ylmethylamine is reacted with acetic anhydride to yield N-(piperidin-4-ylmethyl)acetamide .

-

Isopropyl Group Introduction: The intermediate undergoes alkylation with isopropyl bromide or nucleophilic substitution with isopropylamine under controlled pH and temperature.

Reaction conditions are critical; inert atmospheres (e.g., nitrogen or argon) prevent oxidation, while temperatures between 60–80°C optimize yield.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and consistency. Automated systems regulate reagent stoichiometry and reaction kinetics, achieving yields exceeding 85% in pilot studies. Post-synthesis purification via column chromatography or recrystallization ensures pharmaceutical-grade purity (>98%).

Future Research Directions

Synthesis Optimization

-

Catalyst Development: Transition metal catalysts (e.g., palladium) could streamline alkylation steps .

-

Green Chemistry: Solvent-free reactions or biocatalytic methods may reduce environmental impact .

Biological Screening

-

High-Throughput Assays: Screen for kinase inhibition or GPCR modulation.

-

Structure-Activity Relationships (SAR): Modify the acetamide or isopropyl groups to enhance potency.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for neurological targets, guiding drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume